N-T-Butyl 4-bromo-2-methoxybenzamide
Description
N-T-Butyl 4-bromo-2-methoxybenzamide is a substituted benzamide derivative characterized by a tert-butyl group attached to the amide nitrogen and a bromine atom and methoxy group at the 4- and 2-positions of the benzene ring, respectively. This compound is of interest in medicinal and synthetic chemistry due to the steric and electronic effects imparted by its substituents. The tert-butyl group enhances steric hindrance, improving stability against hydrolysis and acyl migration, while the bromine and methoxy groups influence electronic properties, affecting reactivity and binding interactions .
Properties
IUPAC Name |
4-bromo-N-tert-butyl-2-methoxybenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16BrNO2/c1-12(2,3)14-11(15)9-6-5-8(13)7-10(9)16-4/h5-7H,1-4H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VAKOMRBUUFURNP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)C1=C(C=C(C=C1)Br)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80681831 | |
| Record name | 4-Bromo-N-tert-butyl-2-methoxybenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80681831 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1257665-14-7 | |
| Record name | Benzamide, 4-bromo-N-(1,1-dimethylethyl)-2-methoxy- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1257665-14-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Bromo-N-tert-butyl-2-methoxybenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80681831 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-T-Butyl 4-bromo-2-methoxybenzamide typically involves the reaction of 4-bromo-2-methoxybenzoic acid with tert-butylamine. The reaction is carried out under controlled conditions, often using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond . The reaction is usually conducted in an organic solvent like dichloromethane or tetrahydrofuran at room temperature.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity, often involving additional purification steps such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-T-Butyl 4-bromo-2-methoxybenzamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although specific examples are less common.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: Reagents like hydrogen peroxide or sodium borohydride may be used.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) are typically employed.
Major Products Formed
Substitution Reactions: Products depend on the nucleophile used; for example, replacing the bromine atom with an amine yields an amine derivative.
Hydrolysis: The major products are 4-bromo-2-methoxybenzoic acid and tert-butylamine.
Scientific Research Applications
N-T-Butyl 4-bromo-2-methoxybenzamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound may be used in studies involving enzyme inhibition or protein-ligand interactions.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-T-Butyl 4-bromo-2-methoxybenzamide involves its interaction with specific molecular targets. The bromine and methoxy groups play a crucial role in binding to active sites of enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Substituent Effects on Stability and Reactivity
N-T-Butyl vs. N-Cyclohexyl Amides
N-T-Butyl 4-bromo-2-methoxybenzamide demonstrates superior stability compared to N-cyclohexyl analogs. highlights that N-cyclohexyl substituents lead to instability during storage, resulting in hydrolysis products, whereas the tert-butyl group prevents acyl migration due to its bulkiness, preserving structural integrity .
2-position).
Methyl vs. Tert-Butyl Amides
Methyl 4-bromo-2-methoxybenzamide (CAS 1228957-03-6) exhibits higher volatility and toxicity (e.g., harmful via inhalation and dermal contact) compared to the tert-butyl derivative, likely due to reduced molecular weight and steric shielding .
Electronic and Functional Group Comparisons
Nitro-Substituted Analogs 4-Bromo-N-(2-nitrophenyl)benzamide () features a nitro group at the 2-position of the aniline ring.
Benzamidine Derivatives
4-Bromo-N,N'-bis(4-methoxyphenyl)-benzamidine () replaces the amide with an amidine group. Amidines exhibit stronger basicity and coordination capacity, making them suitable for metal-organic frameworks, whereas amides like this compound are more common in drug design due to metabolic stability .
Data Table: Key Comparisons
Biological Activity
N-T-Butyl 4-bromo-2-methoxybenzamide is an organic compound that has garnered attention for its potential biological activities. This article explores its chemical properties, mechanisms of action, and relevant research findings, including case studies and data tables.
Chemical Structure and Properties
This compound is characterized by the following structural features:
- Bromine atom : Located at the para position relative to the amide group.
- Methoxy group : Positioned at the ortho position, influencing its reactivity and biological interactions.
- Tert-butyl group : Enhances lipophilicity, aiding in membrane permeability.
The biological activity of this compound primarily involves its interaction with specific molecular targets, such as enzymes and receptors. The bromine and methoxy groups are crucial for binding to active sites, modulating enzyme activities, and potentially inhibiting certain signaling pathways.
Enzyme Inhibition
Research indicates that this compound may exhibit enzyme inhibition properties. For instance, studies have demonstrated its potential in blocking enzyme activity related to inflammatory pathways, suggesting a role in anti-inflammatory therapies .
Cytotoxicity Studies
In vitro studies have shown that this compound can induce cytotoxic effects in various cancer cell lines. The mechanism involves the induction of apoptosis through the activation of caspases, which are crucial for programmed cell death .
Case Studies
- Anti-inflammatory Activity :
- Anticancer Properties :
Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Enzyme Inhibition | Blocked IL-5 receptor signaling | |
| Cytotoxicity | Induced apoptosis in cancer cells | |
| Anti-inflammatory | Reduced inflammation markers |
Comparative Analysis with Similar Compounds
| Compound Name | Structure Similarity | Biological Activity |
|---|---|---|
| N-T-Butyl 4-bromo-3-methoxybenzamide | Methoxy group at meta position | Moderate anti-inflammatory effects |
| 4-Bromo-N-(tert-butyl)benzamide | Lacks methoxy group | Lower cytotoxicity |
| N-T-Butyl 4-chloro-2-methoxybenzamide | Chlorine instead of bromine | Reduced potency against cancer cells |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
